molecular formula C11H14F6N2O4S2 B1591458 N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide CAS No. 817575-06-7

N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide

Cat. No. B1591458
CAS RN: 817575-06-7
M. Wt: 416.4 g/mol
InChI Key: JNHAYTMSFWSOHN-UHFFFAOYSA-N
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Description

“N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide” is a type of ionic liquid . Ionic liquids are salts in a liquid state at low temperatures, often below 100°C, or even at room temperature . They are known for their wide electrochemical windows and high viscosity, making them useful candidates in electrochemical energy applications .


Molecular Structure Analysis

The molecular formula of “N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide” is [C6H14N]+ [N (SO2CF3)2] with a molecular weight of 380.33 .


Chemical Reactions Analysis

“N-propyl-3-methylpyrrolidinium bis-(fluorosulfonyl)imide” has been investigated for sodium metal battery applications . Cyclic voltammetry indicated a stable sodium plating behavior with a current of 5 mA cm −2 at 25 °C to 20 mA cm −2 at 100 °C, along with high reversibility .


Physical And Chemical Properties Analysis

“N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide” is a colorless to pale yellow liquid with a melting point of 0°C and a density of 1.44 g/cm^3 .

Scientific Research Applications

Thermophysical Property Analysis

PMPIm, like other ionic liquids, exhibits a range of thermophysical properties that are crucial for various scientific applications. The density, viscosity, surface tension, and speed of sound in PMPIm can be precisely measured and are known to decrease with increasing temperature . These properties are essential for designing and developing chemical processes, as they can be tuned by selecting the appropriate cation/anion combination to suit specific industrial needs .

Electrochemistry

Ionic liquids such as PMPIm play a significant role in electrochemistry, particularly in the development of batteries and fuel cells . Their high ionic conductivity and thermal stability make them ideal as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells . Additionally, they are used as media for the synthesis of conducting polymers and intercalation electrode materials .

Separation Processes

PMPIm’s ability to solvate both polar and nonpolar compounds makes it an excellent medium for liquid and gas separation processes . This versatility is particularly useful in the chemical industry, where efficient separation techniques are crucial for purifying products and reducing waste .

Biotechnology

In biotechnology, PMPIm can be utilized for its nonflammability and ability to dissolve a wide range of biomolecules. This makes it suitable for applications such as enzyme immobilization and protein crystallization, which require stable and non-volatile solvents .

Sensor Technology

PMPIm has been used to modify electrodes for the detection of biomolecules like dopamine and uric acid in human urine samples . Its stability and conductive properties make it an excellent choice for creating sensitive and reliable biosensors .

Future Directions

“N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide” and similar compounds are being investigated for their potential in next-generation low-power electronics and optoelectronic devices . They are also being studied for their use in sodium-ion or sodium metal battery applications .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;3-methyl-1-propylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.C2F6NO4S2/c1-3-6-10-7-4-5-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7-8H,3,6H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHAYTMSFWSOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583527
Record name 3-Methyl-1-propylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide

CAS RN

817575-06-7
Record name 3-Methyl-1-propylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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